molecular formula C22H20ClN5O3S B2581648 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896309-40-3

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2581648
CAS RN: 896309-40-3
M. Wt: 469.94
InChI Key: KDURRTCLVZLYFE-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research has focused on the synthesis and structural elucidation of compounds that share structural similarities with the specified chemical, highlighting their potential in creating novel therapeutic agents. For instance, a study by MahyavanshiJyotindra et al. (2011) detailed the synthesis of derivatives through the condensation of thiol and chloroacetamide, followed by an extensive evaluation of their antimicrobial, antifungal, and anti-tuberculosis activities. This study emphasizes the importance of such compounds in pharmaceutical chemistry due to their broad spectrum of biological activities MahyavanshiJyotindra et al., 2011.

Pharmacological Evaluation

Further investigations into the pharmacological effects of related compounds have been conducted, with a focus on their anti-exudative properties. Chalenko et al. (2019) synthesized new pyrolin derivatives and evaluated their anti-exudative activity, revealing that some synthesized compounds showed superior activity compared to reference drugs, pointing to the potential for developing new therapeutic agents with enhanced efficacy Chalenko et al., 2019.

Vibrational Spectroscopic Analysis

The vibrational spectroscopic signatures of these compounds have also been a subject of interest, as demonstrated by Jenepha Mary et al. (2022). Their research utilized Raman and Fourier transform infrared spectroscopy to characterize the vibrational signatures of an antiviral active molecule closely related to the specified chemical. This study not only provides insights into the structural and electronic properties of such compounds but also underscores their potential pharmaceutical applications Jenepha Mary et al., 2022.

Anticancer Evaluation

Explorations into the anticancer properties of similar compounds have been carried out as well. For example, Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their in vitro anticancer activity. Their findings indicated significant activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy Zyabrev et al., 2022.

Mechanism of Action

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-17-9-10-19(31-2)18(13-17)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURRTCLVZLYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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